
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as NBID, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. NBID is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, which makes it highly reactive and versatile in terms of its chemical properties.
Scientific Research Applications
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields such as organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, this compound has been used as a building block for the synthesis of other compounds with potential biological activities. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been studied for its potential use as a tool for studying the mechanism of action of various enzymes and proteins.
Mechanism of Action
The mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to inhibit the activity of various proteins such as beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility in terms of its chemical properties. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for further research on 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to study the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential use as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound as a white crystalline solid. This method has been widely used in the laboratory for the preparation of this compound in large quantities.
properties
IUPAC Name |
5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c18-13(8-2-1-3-10(6-8)17(21)22)9-4-5-11-12(7-9)15(20)16-14(11)19/h1-7H,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXKQLGVUDBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
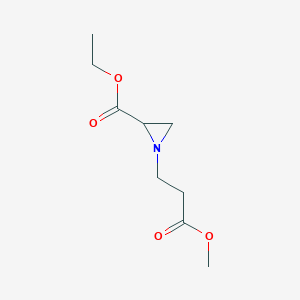
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
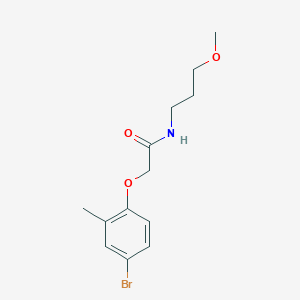
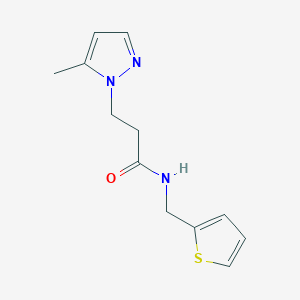

![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B5207013.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
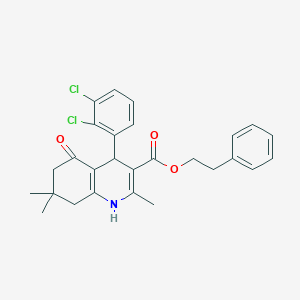
![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
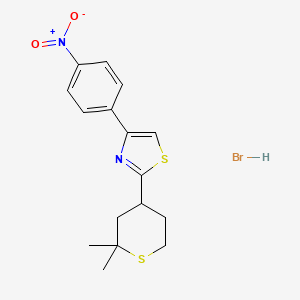
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)